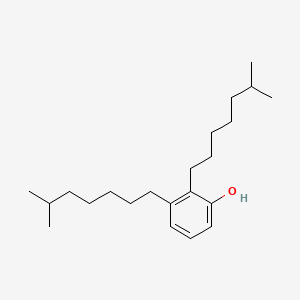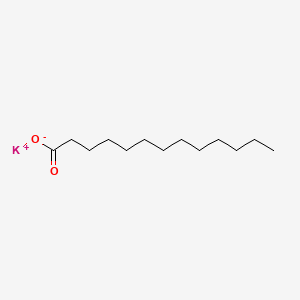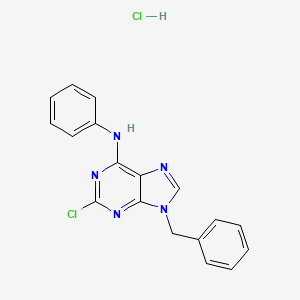
Calcium hexabromosilicate(2-)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Calcium hexabromosilicate(2-) is a chemical compound with the molecular formula Br6CaSi. It is known for its unique structure, which includes a calcium ion coordinated with six bromine atoms and a silicon atom. This compound has a molecular weight of 547.59 g/mol .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Calcium hexabromosilicate(2-) can be synthesized through various methods. One common approach involves the reaction of calcium bromide with silicon tetrabromide under controlled conditions. The reaction typically occurs in an inert atmosphere to prevent unwanted side reactions. The reaction can be represented as follows:
[ \text{CaBr}_2 + \text{SiBr}_4 \rightarrow \text{Ca[SiBr}_6\text{]} ]
The reaction is usually carried out at elevated temperatures to ensure complete conversion of the reactants to the desired product .
Industrial Production Methods
Industrial production of calcium hexabromosilicate(2-) often involves large-scale synthesis using similar reaction conditions as described above. The process may include additional steps such as purification and crystallization to obtain a high-purity product suitable for various applications .
Análisis De Reacciones Químicas
Types of Reactions
Calcium hexabromosilicate(2-) undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form higher oxidation state products.
Reduction: Reduction reactions can convert calcium hexabromosilicate(2-) to lower oxidation state compounds.
Substitution: The bromine atoms in the compound can be substituted with other halogens or functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in reactions with calcium hexabromosilicate(2-) include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and halogenating agents like chlorine gas. The reactions are typically carried out in solvents like acetonitrile or dichloromethane under controlled temperatures and pressures .
Major Products Formed
The major products formed from reactions involving calcium hexabromosilicate(2-) depend on the specific reaction conditions. For example, oxidation reactions may yield calcium hexabromosilicate(4-), while substitution reactions can produce compounds like calcium hexachlorosilicate(2-) .
Aplicaciones Científicas De Investigación
Calcium hexabromosilicate(2-) has a wide range of applications in scientific research, including:
Mecanismo De Acción
The mechanism of action of calcium hexabromosilicate(2-) involves its interaction with molecular targets and pathways within biological systems. The compound can bind to specific proteins and enzymes, modulating their activity and influencing various cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
Calcium hexabromosilicate(2-) can be compared with other similar compounds, such as:
- Calcium hexachlorosilicate(2-)
- Calcium hexafluorosilicate(2-)
- Calcium hexaiodosilicate(2-)
Uniqueness
What sets calcium hexabromosilicate(2-) apart from these similar compounds is its unique combination of calcium, silicon, and bromine atoms. This specific arrangement imparts distinct chemical and physical properties, making it suitable for specialized applications in various fields .
Propiedades
Número CAS |
97158-17-3 |
|---|---|
Fórmula molecular |
Br6CaSi |
Peso molecular |
547.6 g/mol |
Nombre IUPAC |
calcium;hexabromosilicon(2-) |
InChI |
InChI=1S/Br6Si.Ca/c1-7(2,3,4,5)6;/q-2;+2 |
Clave InChI |
NXECMOZIKJGHJS-UHFFFAOYSA-N |
SMILES canónico |
[Si-2](Br)(Br)(Br)(Br)(Br)Br.[Ca+2] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




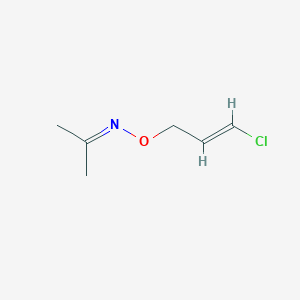
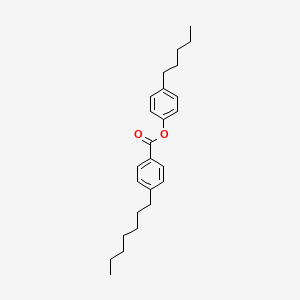
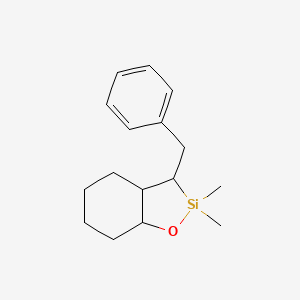
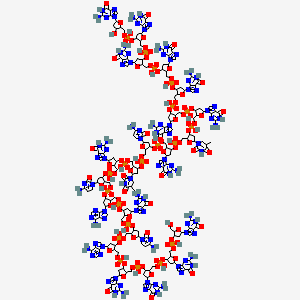
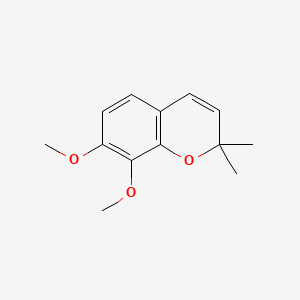


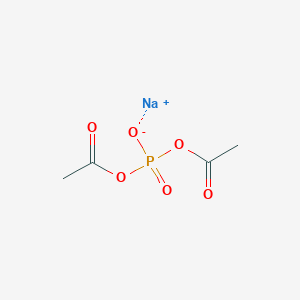
![3,5-Dibromo-N-cyclohexyl-N-methyl-1H-pyrrolo[2,3-b]pyridin-4-amine](/img/structure/B12642799.png)
